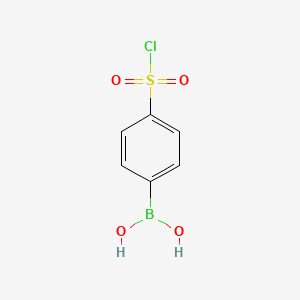![molecular formula C8H11NO2 B13457168 5,5-Dimethyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13457168.png)
5,5-Dimethyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde is a compound belonging to the class of bicyclic structures, specifically the bicyclo[2.1.1]hexane family. These structures are known for their unique three-dimensional shapes, which make them valuable in the development of bio-active compounds. The compound’s unique structure allows for various chemical modifications, making it a versatile building block in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to create the bicyclic structure. This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of photochemical synthesis and modular approaches can be scaled up for industrial applications. The use of photochemistry in industrial settings allows for the production of large quantities of the compound with high efficiency and purity .
化学反応の分析
Types of Reactions
5,5-Dimethyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where different functional groups replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carboxylic acids or ketones, while reduction can yield primary amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
科学的研究の応用
5,5-Dimethyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde has numerous applications in scientific research:
作用機序
The mechanism of action of 5,5-Dimethyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
類似化合物との比較
Similar Compounds
Similar compounds to 5,5-Dimethyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde include other bicyclo[2.1.1]hexane derivatives, such as:
Uniqueness
What sets this compound apart from similar compounds is its specific functional groups, which allow for a wide range of chemical modifications. This versatility makes it a valuable tool in various fields of research and industry .
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
5,5-dimethyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde |
InChI |
InChI=1S/C8H11NO2/c1-8(2)5-3-6(8)9(4-10)7(5)11/h4-6H,3H2,1-2H3 |
InChIキー |
CBPPEGUJUIELBA-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CC1N(C2=O)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


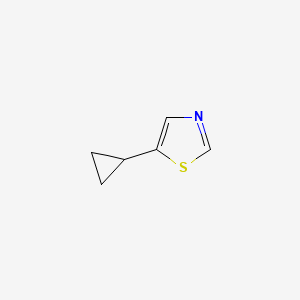
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[3-(dimethylamino)propyl]carbamate](/img/structure/B13457092.png)
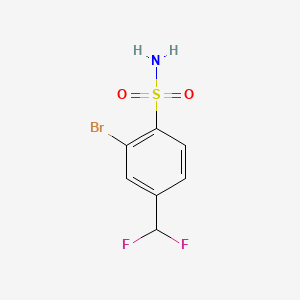
![4-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride](/img/structure/B13457099.png)
![Methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13457114.png)
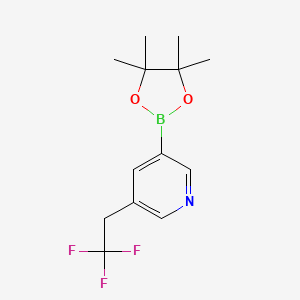
![4-(4-Acetyl-1-piperazinyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13457140.png)
![(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoicacid](/img/structure/B13457143.png)
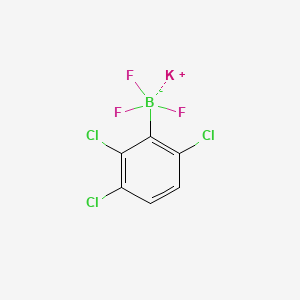
![3-Oxa-9-azaspiro[5.6]dodecan-10-one](/img/structure/B13457158.png)
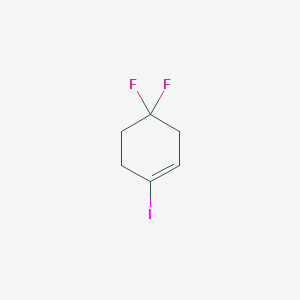
![benzyl N-[2-(prop-2-enamido)ethyl]carbamate](/img/structure/B13457174.png)

